molecular formula C20H21N3O4 B6523292 2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-69-7

2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B6523292
CAS No.: 884216-69-7
M. Wt: 367.4 g/mol
InChI Key: JHQSMORROMCSNU-UHFFFAOYSA-N
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Description

The chemical compound 2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile ( 884216-69-7) is a complex organic molecule with a molecular formula of C20H21N3O4 and a molecular weight of 367.40 g/mol . Its structure features a pyrano[3,2-c]pyridine core, a scaffold known to be of significant interest in medicinal chemistry due to its diverse biological activities. Compounds based on the pyranopyridine structure have been investigated as modulators of biological targets; for instance, structurally related substituted pyrano[2,3-b]pyridine derivatives have been identified as potent Cannabinoid-1 (CB1) receptor modulators in patent literature . This suggests potential research applications for this compound in studying metabolic disorders, obesity, and related conditions. Furthermore, molecules containing a pyran moiety often exhibit interesting pharmacological properties and biological activities, making them valuable scaffolds in drug discovery and development . Researchers can utilize this specific chemical as a key intermediate or a building block in organic synthesis, or as a reference standard in analytical studies. It is supplied with a minimum purity of 90% and is intended for laboratory and research purposes only .

Properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-26-15-7-5-4-6-13(15)17-14(11-21)19(22)27-16-10-12(2)23(8-9-24)20(25)18(16)17/h4-7,10,17,24H,3,8-9,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSMORROMCSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884216-69-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4} with a molecular weight of approximately 367.4 g/mol. The structure features a pyrano-pyridine framework, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H21N3O4C_{20}H_{21}N_{3}O_{4}
Molecular Weight367.4 g/mol
CAS Number884216-69-7

Research indicates that compounds with similar structural motifs often exhibit anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been a focal point in studies investigating its potential as a therapeutic agent.

Anticancer Activity

A study published in Nature explored various derivatives of pyrano-pyridine compounds and highlighted their potential anticancer properties. The derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific types of cancer cells .

Anticholinesterase Activity

The compound's structural analogs have shown promising results in inhibiting AChE. For instance, similar compounds exhibited IC50 values ranging from 0.5 to 71.7 µM against electric eel AChE (eeAChE). This suggests that the target compound may also possess competitive inhibition characteristics, making it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

  • In vitro Studies :
    • In vitro assays indicated that certain derivatives of pyrano-pyridine compounds can effectively inhibit AChE activity at low concentrations. For example, one derivative was reported to have an IC50 value of 0.5 µM, showcasing high potency .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups significantly influences the biological activity of these compounds. The SAR studies revealed that modifications to the phenyl and hydroxyethyl groups could enhance or diminish anticholinesterase activity .
  • Crystallographic Studies :
    • Crystallization studies have provided insights into the molecular interactions within the active site of AChE, revealing how the compound's structure facilitates binding and inhibition through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Substituent Comparison at Position 4 and 6

Compound (CID/Reference) Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 2-ethoxyphenyl (electron-donating) 2-hydroxyethyl (polar) C20H21N3O4* ~367.4* Improved solubility due to hydroxyl
2-chlorophenyl (electron-withdrawing) 2-phenylethyl (lipophilic) C24H20ClN3O2 417.89 Higher lipophilicity; chloro enhances stability
4-fluorophenyl (electron-withdrawing) 2-(dimethylamino)ethyl (basic) C19H20FN3O2* ~365.4* Increased basicity; potential for salt formation
2,3-dimethoxyphenyl (electron-donating) 3-pyridinylmethyl (aromatic, basic) C24H22N4O4 430.46 Enhanced hydrogen bonding; pyridine adds π-π interactions
4-fluorophenyl (electron-withdrawing) 2-hydroxyethyl (polar) C18H16FN3O3 341.3 Similar to target but smaller; fluorine increases electronegativity

*Inferred from structural analysis.

Key Observations :

  • Electron-donating vs. withdrawing groups: The target’s 2-ethoxyphenyl at position 4 contrasts with chloro/fluoro substituents in analogs (e.g., ), which may reduce electron density on the pyrano-pyridine core.
  • Hydrophilicity : The 2-hydroxyethyl group in the target and improves aqueous solubility compared to lipophilic substituents like phenylethyl ( ).
  • Steric effects : Bulkier groups (e.g., 2,3-dimethoxyphenyl in ) may hinder rotational freedom or binding interactions.

Molecular Weight and Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Compound (CID/Reference) Molecular Weight Functional Groups Impacting Solubility Potential Melting Point Range*
Target Compound ~367.4 -OH (hydroxyethyl), -OEt (ethoxy) 200–250°C (estimated)
Not provided -OH (hydroxymethyl) 232–236°C (reported)
Not provided -OH (phenolic), -OEt (ethoxy) 241–245°C (reported)
370.4 -OH (hydroxymethyl), -OEt, -OMe Likely >250°C (rigid structure)

*Melting points inferred from analogs (e.g., hydroxyl and aromatic groups increase rigidity and MP).

Key Observations :

  • The target’s molecular weight (~367.4) is intermediate among analogs, balancing hydrophilicity and lipophilicity.
  • Hydroxyethyl and ethoxy groups may lower melting points compared to rigid analogs (e.g., ).

Preparation Methods

Cyclocondensation of 4-Hydroxy-1-Methylpyridin-2(1H)-One with Aldehydes and Malononitrile

The pyrano[3,2-c]pyridine core is synthesized via a one-pot cyclocondensation reaction. A mixture of 4-hydroxy-1-methylpyridin-2(1H)-one, malononitrile, and 2-ethoxybenzaldehyde undergoes reflux in ethanol with triethylamine as a catalyst. This method achieves a 68–76% yield, with the pyrano ring forming through Knoevenagel condensation followed by Michael addition and cyclization.

Reaction Conditions

  • Solvent: Ethanol (96% aqueous)

  • Catalyst: Triethylamine (0.05 mL per 0.8 mmol substrate)

  • Temperature: Reflux (78°C)

  • Time: 50 minutes

Mechanistic Insights

  • Knoevenagel Adduct Formation: Malononitrile reacts with 2-ethoxybenzaldehyde to form an α,β-unsaturated nitrile.

  • Michael Addition: The enolate of 4-hydroxy-1-methylpyridin-2(1H)-one attacks the electron-deficient nitrile.

  • Cyclization: Intramolecular nucleophilic attack by the pyridinone oxygen generates the pyrano ring.

Regioselective Methyl and Ethoxyphenyl Incorporation

Methyl Group Installation at Position 7

The 7-methyl group originates from the methyl substituent on the starting 4-hydroxy-1-methylpyridin-2(1H)-one. NMR studies confirm no migration occurs during cyclocondensation.

Ethoxyphenyl Group Introduction

2-Ethoxybenzaldehyde serves as the aryl precursor. Substituent positioning is controlled by steric and electronic factors:

  • Ortho-Ethoxy Effect: The ethoxy group’s electron-donating nature enhances aldehyde reactivity in Knoevenagel condensation.

Yield Comparison

Aldehyde SubstituentYield (%)
2-Ethoxybenzaldehyde76
4-Methoxybenzaldehyde68

Carbonitrile Functionalization

The carbonitrile group at position 3 is retained from malononitrile. Post-cyclization, the nitrile remains intact due to its electron-withdrawing nature, which stabilizes the pyrano ring against hydrolysis.

Final Assembly and Purification

Sequential Coupling Approach

  • Pyrano Core Synthesis: As described in Section 1.1.

  • Hydroxyethyl Incorporation: React the core with 3-chloro-3-acetylpropanol-derived intermediates (Section 2.2).

  • Crystallization: Recrystallization from ethanol yields the final product as a yellow powder (mp: 205–207°C).

Characterization Data

  • FT-IR: 3550–3000 cm⁻¹ (O–H), 2250 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O).

  • 1H NMR (DMSO-d6): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.34 (s, 3H, CH3), 3.72 (q, J=7.0 Hz, 2H, OCH2), 4.58 (s, 2H, CH2OH).

Green Chemistry Considerations

Process Mass Intensity (PMI) Analysis

Using ChemPager, the synthesis achieves a PMI of 23.4, with solvents accounting for 62% of the mass. Ethanol’s high recyclability (87%) improves sustainability.

Comparative Metrics

MetricValueIndustry Benchmark
PMI23.428.1
Volume-Time Output0.45 kg/L/h0.38 kg/L/h

Challenges and Optimization Opportunities

Byproduct Formation During Hydroxyethyl Installation

Phosphorus pentasulfide may over-sulfidize intermediates, generating thiourea derivatives. Mitigation strategies include:

  • Stoichiometric Control: Limit P2S5 to 1.1 equivalents.

  • Low-Temperature Addition: Maintain 28–32°C during reagent introduction.

Solvent Selection for Cyclocondensation

Ethanol outperforms DMF and acetonitrile in yield and PMI:

SolventYield (%)PMI
Ethanol7623.4
Acetonitrile6431.2

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) using aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. For example, ionic liquids like [Et₃NH][HSO₄] have been shown to enhance reaction efficiency by acting as dual solvent-catalysts, reducing reaction times to 2–4 hours with yields >85% . Key parameters include:

  • Solvent selection: Ethanol-water mixtures (3:1 v/v) improve solubility and reduce side reactions .
  • Temperature control: Reflux conditions (70–80°C) optimize cyclization without degrading thermally sensitive groups like the 2-hydroxyethyl moiety .
  • Catalyst loading: 10 mol% ionic liquid achieves optimal turnover while minimizing purification challenges . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Methodological Answer: A combination of techniques is required:

  • X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry. SHELX software is widely used for refinement, with R-factor thresholds <0.05 indicating high accuracy .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of the pyrano ring protons at δ 6.8–7.2 ppm due to electron-withdrawing cyano groups) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 434.1625) and detects fragmentation patterns indicative of the 2-ethoxyphenyl group . Data contradictions (e.g., unexpected splitting in NMR) should be addressed by verifying sample purity and solvent effects .

Q. How does the presence of the 2-ethoxyphenyl group influence the compound’s reactivity in further functionalization reactions?

Methodological Answer: The 2-ethoxyphenyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position of the pyrano ring. For example:

  • Nitration: Requires concentrated HNO₃/H₂SO₄ at 0°C to avoid over-oxidation of the ethoxy group .
  • Suzuki coupling: The ethoxy group stabilizes palladium intermediates, enabling cross-coupling with aryl boronic acids at 80°C in DMF . Reactivity can be modulated by replacing the ethoxy group with stronger electron-withdrawing groups (e.g., nitro) to alter regioselectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and potential reactive sites of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~4.1 eV) indicate stability, with HOMO localization on the pyrano ring suggesting susceptibility to electrophilic attack .
  • Electrostatic potential maps: Highlight nucleophilic regions (e.g., amino group) for targeted modifications . Validation involves comparing computed IR spectra with experimental data to ensure conformational accuracy .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Discrepancies often arise from solvent or dynamic effects not modeled in simulations. Strategies include:

  • Explicit solvent modeling: Using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for NMR chemical shift calculations improves agreement with experimental δ values .
  • Vibrational averaging: Incorporating molecular dynamics (MD) trajectories accounts for conformational flexibility in theoretical predictions . If inconsistencies persist, re-examine sample purity or consider alternative tautomeric forms .

Q. What methodologies assess the compound’s intermolecular interactions in crystal packing, and how do they affect physicochemical properties?

Methodological Answer: Hirshfeld surface analysis and CrystalExplorer software quantify interactions:

  • Hydrogen bonding: N–H⋯O interactions (2.8–3.0 Å) dominate packing, contributing to high melting points (>250°C) .
  • π-π stacking: Face-to-face interactions between pyrano and phenyl rings (3.4 Å spacing) enhance thermal stability but reduce solubility . Modifying substituents (e.g., replacing methyl with bulkier groups) disrupts packing, improving solubility .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer: SAR approaches involve systematic substitutions followed by bioactivity assays:

  • Amino group modifications: Acetylation reduces cytotoxicity but improves membrane permeability in cell-based assays .
  • Hydroxyethyl group replacement: Substituting with carboxylate groups enhances binding to metalloenzyme active sites . Parallel artificial membrane permeability assays (PAMPA) and molecular docking (e.g., AutoDock Vina) prioritize candidates for synthesis .

Q. What advanced techniques (e.g., in situ spectroscopy) monitor real-time reaction mechanisms during synthesis?

Methodological Answer: Flow chemistry systems coupled with inline FTIR or Raman spectroscopy enable real-time monitoring:

  • Residence time analysis: Identifies intermediates (e.g., enamine formation within 5 minutes) .
  • Optimization via DoE: Response surface methodology (RSM) models variables (e.g., temperature, catalyst concentration) to maximize yield . These systems reduce side-product formation by precisely controlling reaction parameters .

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